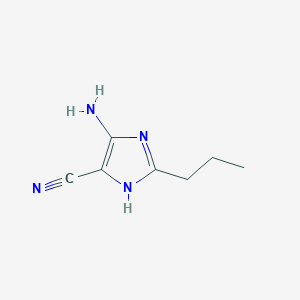
4-amino-2-propyl-1H-imidazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-2-propyl-1H-imidazole-5-carbonitrile, also known as APIC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. APIC is a heterocyclic compound that contains an imidazole ring and a nitrile group. This compound is synthesized by a multistep process, and its synthesis method has been optimized to obtain high yields and purity. In
作用機序
The mechanism of action of 4-amino-2-propyl-1H-imidazole-5-carbonitrile is not fully understood, but it is believed to act by inhibiting various enzymes and pathways in the body. It has been shown to inhibit the activity of enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis and cell proliferation. 4-amino-2-propyl-1H-imidazole-5-carbonitrile has also been shown to inhibit the production of inflammatory cytokines and modulate the immune response.
生化学的および生理学的効果
4-amino-2-propyl-1H-imidazole-5-carbonitrile has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. It has also been found to have antitumor activity and has shown promising results in preclinical studies. 4-amino-2-propyl-1H-imidazole-5-carbonitrile has been shown to modulate the immune response and inhibit the production of inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. 4-amino-2-propyl-1H-imidazole-5-carbonitrile has also been found to have plant growth regulatory activity and has been used to increase crop yield and quality.
実験室実験の利点と制限
4-amino-2-propyl-1H-imidazole-5-carbonitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has a high purity and can be easily characterized using various analytical techniques. 4-amino-2-propyl-1H-imidazole-5-carbonitrile has also been found to have low toxicity, which makes it a safe compound to work with. However, there are also some limitations to working with 4-amino-2-propyl-1H-imidazole-5-carbonitrile. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. It also has limited solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for the research on 4-amino-2-propyl-1H-imidazole-5-carbonitrile. One potential area of research is the development of new drugs based on the structure of 4-amino-2-propyl-1H-imidazole-5-carbonitrile. 4-amino-2-propyl-1H-imidazole-5-carbonitrile has shown promising results in preclinical studies as a scaffold for the development of new drugs, and further research in this area could lead to the discovery of new therapeutics. Another potential area of research is the study of 4-amino-2-propyl-1H-imidazole-5-carbonitrile's plant growth regulatory activity. 4-amino-2-propyl-1H-imidazole-5-carbonitrile has been shown to increase crop yield and quality, and further research in this area could lead to the development of new plant growth regulators. Finally, further research is needed to fully understand the mechanism of action of 4-amino-2-propyl-1H-imidazole-5-carbonitrile and its effects in vivo. This could lead to the development of new treatments for various diseases and the optimization of its use in agriculture.
合成法
4-amino-2-propyl-1H-imidazole-5-carbonitrile is synthesized by a multistep process that involves the reaction of 2-cyanoguanidine with propylamine in the presence of a base to yield 4-amino-2-propyl-1H-imidazole-5-carboxamide. This compound is then dehydrated using a dehydrating agent such as thionyl chloride or phosphorous oxychloride to obtain 4-amino-2-propyl-1H-imidazole-5-carbonitrile. The synthesis method has been optimized to obtain high yields and purity, and various modifications have been made to the process to improve its efficiency.
科学的研究の応用
4-amino-2-propyl-1H-imidazole-5-carbonitrile has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 4-amino-2-propyl-1H-imidazole-5-carbonitrile has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It has been used as a scaffold for the development of new drugs and has shown promising results in preclinical studies. In agriculture, 4-amino-2-propyl-1H-imidazole-5-carbonitrile has been used as a plant growth regulator and has shown potential in increasing crop yield and quality. In materials science, 4-amino-2-propyl-1H-imidazole-5-carbonitrile has been used as a building block for the synthesis of novel materials with unique properties.
特性
CAS番号 |
150438-06-5 |
|---|---|
製品名 |
4-amino-2-propyl-1H-imidazole-5-carbonitrile |
分子式 |
C7H10N4 |
分子量 |
150.18 g/mol |
IUPAC名 |
4-amino-2-propyl-1H-imidazole-5-carbonitrile |
InChI |
InChI=1S/C7H10N4/c1-2-3-6-10-5(4-8)7(9)11-6/h2-3,9H2,1H3,(H,10,11) |
InChIキー |
BYBSLZJTPXIDGW-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=C(N1)C#N)N |
正規SMILES |
CCCC1=NC(=C(N1)C#N)N |
同義語 |
1H-Imidazole-4-carbonitrile,5-amino-2-propyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



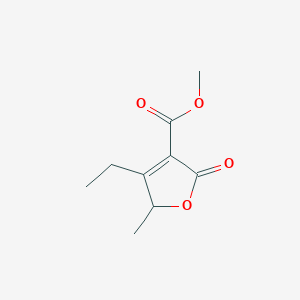
![38-Chloro-3,12,21,30-tetraphenoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene](/img/structure/B117212.png)
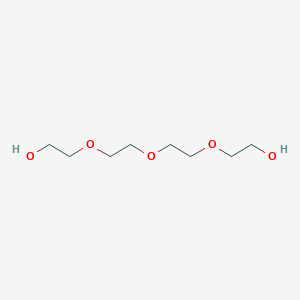
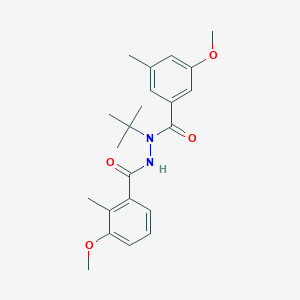

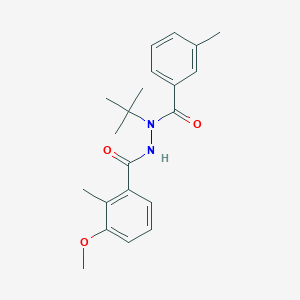

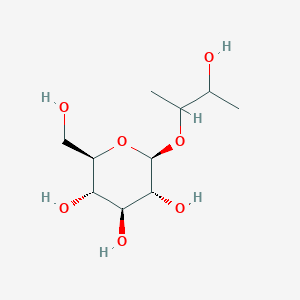

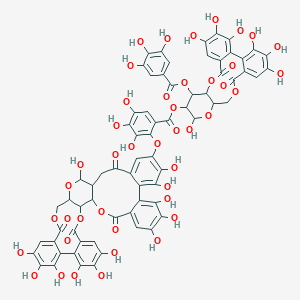
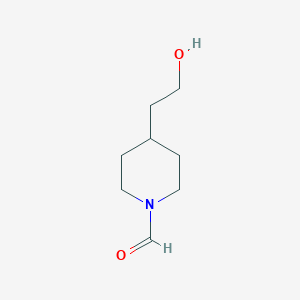

![4-Methyl-7-methylidene-5,6-dihydrocyclopenta[c]pyridine](/img/structure/B117242.png)
